molecular formula C13H13NO2 B14345428 4-(Isoquinolin-1-yl)butanoic acid CAS No. 92028-67-6

4-(Isoquinolin-1-yl)butanoic acid

Cat. No.: B14345428
CAS No.: 92028-67-6
M. Wt: 215.25 g/mol
InChI Key: CCBQWFUMCSXLGN-UHFFFAOYSA-N
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Description

4-(Isoquinolin-1-yl)butanoic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline moiety attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with butanoic acid derivatives under specific conditions. For example, isoquinoline can be reacted with butyric anhydride in the presence of a catalyst to yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, where isoquinoline derivatives are coupled with butanoic acid derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The isoquinoline moiety can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Isoquinolin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but without the butanoic acid chain.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    4-Quinolone: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

4-(Isoquinolin-1-yl)butanoic acid is unique due to the presence of both the isoquinoline moiety and the butanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

CAS No.

92028-67-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-isoquinolin-1-ylbutanoic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)7-3-6-12-11-5-2-1-4-10(11)8-9-14-12/h1-2,4-5,8-9H,3,6-7H2,(H,15,16)

InChI Key

CCBQWFUMCSXLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCCC(=O)O

Origin of Product

United States

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